4-Chloro-5,8-dihydro-6H-pyrano[3,4-d]pyrimidin-2-amine
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Overview
Description
4-Chloro-5,8-dihydro-6H-pyrano[3,4-d]pyrimidin-2-amine is a heterocyclic compound that features a pyrano-pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,8-dihydro-6H-pyrano[3,4-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-aminopyrimidine with a suitable aldehyde and a catalyst to form the pyrano ring. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5,8-dihydro-6H-pyrano[3,4-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrano-pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrano-pyrimidines .
Scientific Research Applications
4-Chloro-5,8-dihydro-6H-pyrano[3,4-d]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5,8-dihydro-6H-pyrano[3,4-d]pyrimidin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical pathways in cancer cells, leading to cell death. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
4-Chloro-5,8-dihydro-6H-pyrano[3,4-d]pyrimidin-2-amine is unique due to its specific structural features and the presence of a chlorine atom, which can be exploited for further functionalization. Its pyrano-pyrimidine core also provides a versatile scaffold for the development of new compounds with potential biological activities .
Properties
Molecular Formula |
C7H8ClN3O |
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Molecular Weight |
185.61 g/mol |
IUPAC Name |
4-chloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-2-amine |
InChI |
InChI=1S/C7H8ClN3O/c8-6-4-1-2-12-3-5(4)10-7(9)11-6/h1-3H2,(H2,9,10,11) |
InChI Key |
YHXLJBKTWWITRO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1C(=NC(=N2)N)Cl |
Origin of Product |
United States |
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